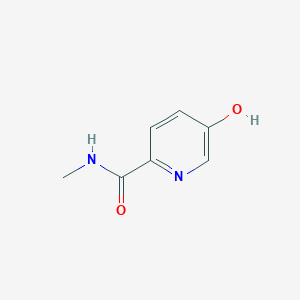

5-hydroxy-N-methylpyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

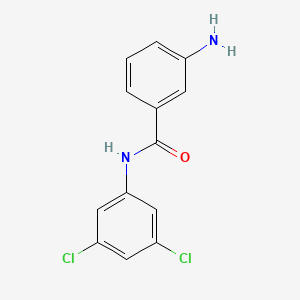

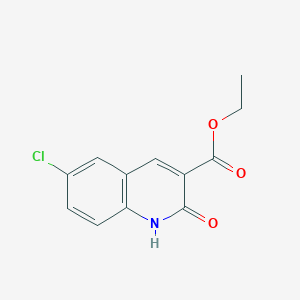

5-hydroxy-N-methylpyridine-2-carboxamide is a compound that can be inferred to have a pyridine core structure with a hydroxy group at the 5-position, a methyl group attached to the nitrogen atom, and a carboxamide group at the 2-position. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help us understand the potential synthesis, molecular structure, and properties of 5-hydroxy-N-methylpyridine-2-carboxamide.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the use of protected amino acids and enaminones as key intermediates . For instance, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates is achieved through a two-step process starting from N-protected α-amino acids . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine . These methods suggest that the synthesis of 5-hydroxy-N-methylpyridine-2-carboxamide could potentially be achieved through a sequence of protection, substitution, and deprotection reactions starting from a suitable pyridine derivative.

Molecular Structure Analysis

The molecular structure of 5-hydroxy-N-methylpyridine-2-carboxamide would likely exhibit tautomeric forms due to the presence of the hydroxy group, which can participate in hydrogen bonding and potentially affect the compound's reactivity and stability . The presence of a carboxamide group is known to influence the electronic distribution within the molecule, which can be crucial for its biological activity .

Chemical Reactions Analysis

The reactivity of compounds similar to 5-hydroxy-N-methylpyridine-2-carboxamide can be diverse. For example, methyl 5-iodopyridine-2-carboximidate reacts with amino groups in proteins, suggesting that the carboxamide group in our compound of interest could also exhibit reactivity towards nucleophiles . Additionally, the synthesis of carboxamides from free carboxylic acids and amines using 1-methyl-2-halopyridinium iodides indicates that halogenated pyridine derivatives can be key intermediates in the formation of carboxamide bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxy-N-methylpyridine-2-carboxamide can be deduced from the properties of similar compounds. For instance, the presence of a hydroxy group may increase the compound's solubility in polar solvents . The carboxamide functionality is known to contribute to the compound's stability and solubility in water, as well as its potential for hydrogen bonding, which could affect its interaction with biological targets . The methyl group attached to the nitrogen may impart steric effects and influence the overall molecular conformation .

Aplicaciones Científicas De Investigación

-

Scientific Field: Pharmacology

- Application : 5-hydroxy-N-methylpyridine-2-carboxamide has been identified as a compound in cigarette smoke condensate that aggravates collagen-induced arthritis in mice .

- Method of Application : The compound was identified through sequential fractionation and analysis, extraction with water/ether in different pH values, silica gel column chromatography, TLC, octadecyl silica (ODS) HPLC, GC/MS, and NMR .

- Results : The study found that 5-hydroxy-N-methylpyridine-2-carboxamide aggravates collagen type II-induced arthritis (CIA), which was observed following either intraperitoneal inoculation or nasal exposure .

-

Scientific Field: Chemistry

- Application : 5-hydroxy-2-methylpyridine is used as a starting reagent for the synthesis of other compounds .

- Method of Application : The compound is used in the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde and [HNC6H6OH]2[Cu(NC5H5)4(NbOF5)2]. It is also used as a ligand of a platinum complex .

- Results : The platinum complex that uses 5-hydroxy-2-methylpyridine as a ligand showed protein kinase inhibitory action at nanomolar levels .

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H319;H335, indicating that it can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261;P271;P280, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

5-hydroxy-N-methylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-7(11)6-3-2-5(10)4-9-6/h2-4,10H,1H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVQBSJYFWZLQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630975 |

Source

|

| Record name | 5-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-N-methylpyridine-2-carboxamide | |

CAS RN |

859538-76-4 |

Source

|

| Record name | 5-Hydroxy-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)